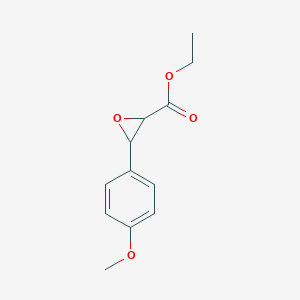
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate
Overview
Description
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is a member of the methoxybenzenes family and is commonly used in organic synthesis as a starting material or catalyst . The compound appears as a colorless to pale yellow liquid and is soluble in organic solvents such as ether and alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-(4-methoxyphenyl)propenol with phenol in the presence of a base to form Oxiranecarboxylic acid, 3-(4-hydroxyphenyl)-, ethyl ester . This intermediate is then oxidized using sodium percarbonate under alkaline conditions . Finally, the product is reacted with hydrogen peroxide in alcohol to yield the target compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production and high yield .
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds . This reactivity is crucial in its role as a catalyst and in the formation of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- Oxiranecarboxylic acid, 3-(4-hydroxyphenyl)-, ethyl ester
- 3-(4-Methoxyphenyl)oxirane-2-carboxylic acid ethyl ester
- 2-ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate
Uniqueness
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is unique due to its specific functional groups and reactivity. The presence of the oxirane ring and the methoxyphenyl group imparts distinct chemical properties, making it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
16546-01-3 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(13)11-10(16-11)8-4-6-9(14-2)7-5-8/h4-7,10-11H,3H2,1-2H3 |
InChI Key |
VLSGACWGKWLNCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)OC |
Key on ui other cas no. |
16546-01-3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














